molecular formula C17H15NO3S B11105359 Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate

Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate

Cat. No.: B11105359
M. Wt: 313.4 g/mol
InChI Key: KQZJJSNIZPPMRQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzoate ester and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate typically involves a multi-step process. One common method starts with the reaction of substituted benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazide. The hydrazide is further reacted with p-chloro benzaldehyde and thioglycolic acid under reflux conditions to form the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with sulfur-containing enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate

InChI

InChI=1S/C17H15NO3S/c1-21-17(20)13-7-9-14(10-8-13)18-15(19)11-22-16(18)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3

InChI Key

KQZJJSNIZPPMRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3

Origin of Product

United States

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